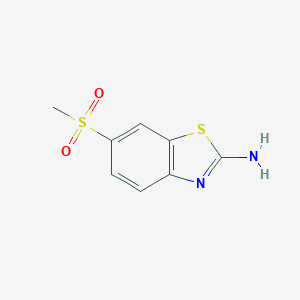

2-Amino-6-(methylsulfonyl)benzothiazole

描述

SKA 16 是一种在科学界引起了广泛关注的化合物,因为它具有独特的性质和潜在的应用。它是一种神经保护剂利鲁唑的衍生物,以其激活小电导和中电导钙激活钾通道的能力而闻名。 这些通道在调节兴奋性和非兴奋性细胞中的钙信号级联和膜电位中起着至关重要的作用 .

准备方法

合成路线和反应条件

SKA 16 的合成涉及使用苯并噻唑衍生物。该过程通常从制备萘[1,2-d]噻唑-2-胺开始,然后对其进行各种化学反应以生产 SKA 16。反应条件通常涉及使用二甲基亚砜等溶剂和钯碳等催化剂。 反应在受控温度和压力下进行,以确保获得所需产物 .

工业生产方法

SKA 16 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用大型反应器和自动化系统来精确控制反应条件。 质量控制措施在各个阶段实施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

SKA 16 经历了几种类型的化学反应,包括:

氧化: SKA 16 可以使用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,SKA 16 的氧化会导致形成萘醌衍生物,而还原会导致产生萘胺 .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

2-Amino-6-(methylsulfonyl)benzothiazole has been evaluated for its antimicrobial properties. In a study involving various derivatives of benzothiazoles, the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole structure could enhance its efficacy.

1.2 Anthelmintic Activity

Research has demonstrated the potential of this compound as an anthelmintic agent. A study synthesized various derivatives and assessed their effectiveness against helminths, revealing promising results for certain modifications . This suggests that the compound could be developed further for treating parasitic infections.

Biochemical Applications

2.1 Protein Thiol Blocking

The compound has been identified as a selective reagent for blocking protein thiols. In experiments, this compound showed high reactivity and selectivity, making it a valuable tool in proteomics research . This application is crucial for studying protein interactions and functions in biological systems.

2.2 Neurotransmission Studies

Studies have indicated that derivatives of benzothiazoles can influence neurotransmission pathways. Specifically, compounds similar to this compound have been shown to interact with serotonin receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

Corrosion Inhibition

Recent research highlighted the effectiveness of this compound as a corrosion inhibitor for copper in acidic environments (H2SO4). The study combined theoretical modeling with experimental validation, demonstrating that the compound significantly reduces corrosion rates by forming protective layers on metal surfaces .

Synthesis and Derivatives

A variety of synthesis methods have been explored for creating derivatives of this compound, enhancing its biological activity or altering its properties for specific applications. For instance, the synthesis involving reactions with different aromatic substituents has yielded compounds with improved antimicrobial properties .

Data Table: Summary of Applications

作用机制

SKA 16 通过激活小电导和中电导钙激活钾通道发挥其作用。这些通道参与调节钾离子跨细胞膜的流动,进而调节膜电位和钙信号。 SKA 16 激活这些通道会导致细胞膜超极化,降低细胞兴奋性和钙内流 .

相似化合物的比较

类似化合物

SKA 20: 另一种激活钙激活钾通道的苯并噻唑衍生物。

SKA 16 的独特性

SKA 16 的独特性在于其与利鲁唑和其他类似化合物相比具有更高的效力。据证实,它在较低浓度下即可激活钾通道,使其成为更有效的药理学工具。 此外,SKA 16 的半衰期更长,这增强了其在治疗应用中的潜力 .

生物活性

2-Amino-6-(methylsulfonyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a benzothiazole derivative characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

The biological activity of this compound is primarily attributed to its interaction with potassium channels. Specifically, it activates small-conductance and intermediate-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane. This action reduces cellular excitability and calcium influx, which is crucial in various physiological processes .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in various studies.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound can serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, the compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective properties revealed that this compound could reduce neuronal death in models of neurodegenerative diseases. The compound was shown to modulate calcium signaling pathways, which are critical in neuronal health.

- Corrosion Inhibition : Interestingly, this compound has also been studied for its role as a corrosion inhibitor for copper in acidic environments. It forms a protective layer on metal surfaces, significantly reducing corrosion rates .

属性

IUPAC Name |

6-methylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNHJAMVNINSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051796 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-67-4 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?

A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that this compound acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.

Q2: What types of intermolecular interactions are observed in the crystal structure of this compound derivatives?

A2: Research indicates that this compound derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:

Q3: Can you elaborate on the significance of studying these intermolecular interactions in this compound derivatives?

A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。